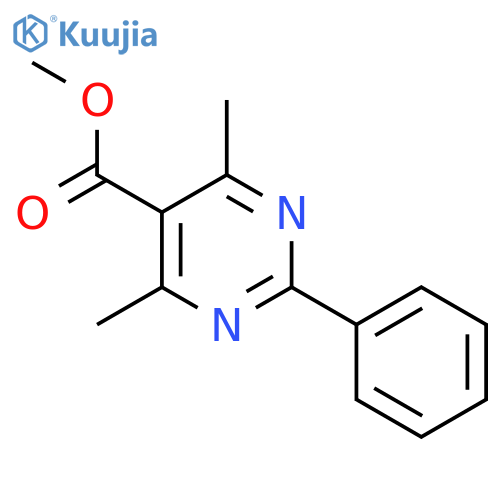Cas no 832090-45-6 (5-Pyrimidinecarboxylic acid, 4,6-dimethyl-2-phenyl-, methyl ester)

5-Pyrimidinecarboxylic acid, 4,6-dimethyl-2-phenyl-, methyl ester 化学的及び物理的性質
名前と識別子
-
- 5-Pyrimidinecarboxylic acid, 4,6-dimethyl-2-phenyl-, methyl ester
- methyl 4,6-dimethyl-2-phenylpyrimidine-5-carboxylate
- DTXSID40730016
- AS-5905
- BIVNWBNIJKRQDC-UHFFFAOYSA-N
- SCHEMBL5511035
- 832090-45-6
- 4,6-Dimethyl-2-phenyl-pyrimidine-5-carboxylic acid methyl ester
- MFCD19981428
-
- MDL: MFCD19981428
- インチ: InChI=1S/C14H14N2O2/c1-9-12(14(17)18-3)10(2)16-13(15-9)11-7-5-4-6-8-11/h4-8H,1-3H3
- InChIKey: BIVNWBNIJKRQDC-UHFFFAOYSA-N
- ほほえんだ: CC1=C(C(=NC(=N1)C2=CC=CC=C2)C)C(=O)OC
計算された属性
- せいみつぶんしりょう: 242.105527694g/mol
- どういたいしつりょう: 242.105527694g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 278
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 52.1Ų
- 疎水性パラメータ計算基準値(XlogP): 2.5
5-Pyrimidinecarboxylic acid, 4,6-dimethyl-2-phenyl-, methyl ester セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
5-Pyrimidinecarboxylic acid, 4,6-dimethyl-2-phenyl-, methyl ester 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB302459-1g |
4,6-Dimethyl-2-phenyl-pyrimidine-5-carboxylic acid methyl ester, 95%; . |
832090-45-6 | 95% | 1g |
€252.10 | 2025-02-16 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1644974-1g |
Methyl 4,6-dimethyl-2-phenylpyrimidine-5-carboxylate |
832090-45-6 | 98% | 1g |
¥1729.00 | 2024-07-28 | |
| abcr | AB302459-5 g |
4,6-Dimethyl-2-phenyl-pyrimidine-5-carboxylic acid methyl ester; 95% |
832090-45-6 | 5g |
€811.00 | 2023-04-26 | ||
| abcr | AB302459-1 g |
4,6-Dimethyl-2-phenyl-pyrimidine-5-carboxylic acid methyl ester; 95% |
832090-45-6 | 1g |
€252.10 | 2023-04-26 | ||
| abcr | AB302459-5g |
4,6-Dimethyl-2-phenyl-pyrimidine-5-carboxylic acid methyl ester, 95%; . |
832090-45-6 | 95% | 5g |
€811.00 | 2025-02-16 |
5-Pyrimidinecarboxylic acid, 4,6-dimethyl-2-phenyl-, methyl ester 関連文献
-
1. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
-
Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
-
Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
-
6. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330
-
Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
-
Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
-
9. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
-
Wei Chen Nanoscale, 2015,7, 6957-6990
5-Pyrimidinecarboxylic acid, 4,6-dimethyl-2-phenyl-, methyl esterに関する追加情報
Recent Advances in the Study of 5-Pyrimidinecarboxylic acid, 4,6-dimethyl-2-phenyl-, methyl ester (CAS: 832090-45-6)
The compound 5-Pyrimidinecarboxylic acid, 4,6-dimethyl-2-phenyl-, methyl ester (CAS: 832090-45-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This pyrimidine derivative is being explored for its potential applications in drug development, particularly as a building block for novel therapeutic agents. Recent studies have focused on its synthesis, structural characterization, and biological activity, shedding light on its promising pharmacological properties.
One of the key areas of interest is the compound's role as an intermediate in the synthesis of more complex molecules. Researchers have developed optimized synthetic routes to produce 5-Pyrimidinecarboxylic acid, 4,6-dimethyl-2-phenyl-, methyl ester with high yield and purity. These advancements are crucial for scaling up production and ensuring consistent quality for further biological testing. The compound's structural features, including the phenyl and methyl ester groups, make it a versatile scaffold for medicinal chemistry applications.
In terms of biological activity, preliminary studies suggest that 5-Pyrimidinecarboxylic acid, 4,6-dimethyl-2-phenyl-, methyl ester exhibits moderate inhibitory effects on certain enzymatic targets. While the exact mechanism of action remains under investigation, these findings highlight its potential as a lead compound for developing enzyme inhibitors. Researchers are particularly interested in its interactions with kinases and other signaling proteins, which could have implications for treating various diseases, including cancer and inflammatory disorders.
Recent pharmacological evaluations have also explored the compound's pharmacokinetic properties. Early-stage in vitro and in vivo studies indicate that 5-Pyrimidinecarboxylic acid, 4,6-dimethyl-2-phenyl-, methyl ester demonstrates favorable absorption and metabolic stability profiles. These characteristics are essential for its development as a drug candidate, as they influence bioavailability and therapeutic efficacy. However, further optimization may be required to enhance its selectivity and reduce potential off-target effects.
The safety profile of 5-Pyrimidinecarboxylic acid, 4,6-dimethyl-2-phenyl-, methyl ester is another critical aspect under investigation. Initial toxicological assessments have shown that the compound is well-tolerated in animal models at therapeutic doses. However, comprehensive safety evaluations, including genotoxicity and chronic toxicity studies, are necessary to fully understand its risk-benefit ratio. These studies will be pivotal in determining its suitability for clinical development.
Looking ahead, researchers are exploring various derivatives and analogs of 5-Pyrimidinecarboxylic acid, 4,6-dimethyl-2-phenyl-, methyl ester to improve its pharmacological properties. Structure-activity relationship (SAR) studies are underway to identify key structural modifications that could enhance potency, selectivity, and drug-like characteristics. These efforts are expected to yield more optimized compounds with improved therapeutic potential.
In conclusion, 5-Pyrimidinecarboxylic acid, 4,6-dimethyl-2-phenyl-, methyl ester represents a promising chemical entity in pharmaceutical research. Its versatile structure, combined with emerging biological data, positions it as a valuable scaffold for drug discovery. Continued research efforts will be essential to fully unlock its therapeutic potential and translate these findings into clinically relevant applications.
832090-45-6 (5-Pyrimidinecarboxylic acid, 4,6-dimethyl-2-phenyl-, methyl ester) 関連製品
- 2310205-57-1(N-{5-(furan-2-yl)pyridin-3-ylmethyl}-1,3-dimethyl-1H-pyrazole-5-carboxamide)
- 1864074-68-9(Cycloheptyl(thiophen-3-yl)methanamine hydrochloride)
- 1261902-31-1(Benzamide, 2-chloro-5-(1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)-)
- 249752-60-1(cerium(3+):triacetate:hydrate)
- 899943-96-5(2-{4-(3-chloro-4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-ylsulfanyl}-N-(3-methoxyphenyl)acetamide)
- 1214352-67-6(2-Fluoro-6-phenylphenol)
- 898651-01-9(3-benzenesulfonamido-N-(pyridin-3-yl)methylpropanamide)
- 639509-38-9(2-(5Z)-2,4-dioxo-5-(2E)-3-phenylprop-2-en-1-ylidene-1,3-thiazolidin-3-yl-N-(4-fluorophenyl)acetamide)
- 2000175-42-6(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-cyclopropyl-4-methoxybutanoic acid)
- 1934314-52-9(rac-2-{5-amino-3-(1R,2R)-2-ethylcyclopropyl-1H-pyrazol-1-yl}ethan-1-ol)
